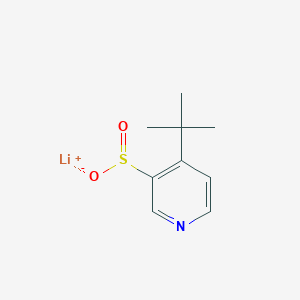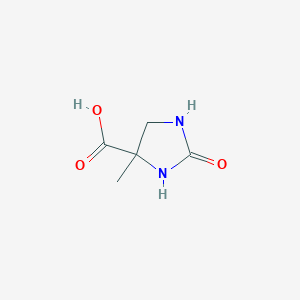
lithium(1+) ion 4-tert-butylpyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate: is a chemical compound with the molecular formula C9H14LiNO2S . It is known for its applications in various scientific research fields, particularly in catalysis and material synthesis. This compound is characterized by the presence of a lithium ion coordinated with 4-tert-butylpyridine-3-sulfinate, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium(1+) ion 4-tert-butylpyridine-3-sulfinate typically involves the reaction of 4-tert-butylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere to prevent oxidation . The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Alkyl or acyl derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role in catalysis makes it valuable for processes that require high efficiency and selectivity.
Mechanism of Action
The mechanism by which lithium(1+) ion 4-tert-butylpyridine-3-sulfinate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The lithium ion acts as a Lewis acid, enhancing the reactivity of the sulfinic acid group. This coordination can stabilize transition states and lower activation energies, making reactions more efficient .
Comparison with Similar Compounds
- Lithium 4-tert-butylpyridine-3-sulfonate
- Lithium 4-tert-butylpyridine-3-sulfide
- Lithium 4-tert-butylpyridine-3-carboxylate
Comparison: Compared to these similar compounds, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct reactivity and stability. For instance, the sulfonate derivative is more stable but less reactive, while the sulfide derivative is more reactive but less stable .
Properties
IUPAC Name |
lithium;4-tert-butylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-10-6-8(7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLQMIIMGMNMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=C(C=NC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B6604032.png)







